2-Methyl-2-octanol-d3

Analytical Chemistry Mass Spectrometry LC-MS Method Development

2-Methyl-2-octanol-d3 (C₉H₁₇D₃O) is a stable isotope-labeled analog of 2-Methyl-2-octanol, characterized by the substitution of three hydrogen atoms with deuterium, resulting in a nominal mass increase of 3 Da. As an isotopologue, its primary value proposition in scientific procurement lies in its function as a superior internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays designed to quantify the non-labeled parent compound, 2-Methyl-2-octanol.

Molecular Formula C₉H₁₇D₃O
Molecular Weight 147.27
Cat. No. B1151116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-octanol-d3
SynonymsNSC 21984-d3;  n-Hexyldimethylcarbinol-d3
Molecular FormulaC₉H₁₇D₃O
Molecular Weight147.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-octanol-d3: Deuterated Analytical Standard for LC-MS Quantification


2-Methyl-2-octanol-d3 (C₉H₁₇D₃O) is a stable isotope-labeled analog of 2-Methyl-2-octanol, characterized by the substitution of three hydrogen atoms with deuterium, resulting in a nominal mass increase of 3 Da . As an isotopologue, its primary value proposition in scientific procurement lies in its function as a superior internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays designed to quantify the non-labeled parent compound, 2-Methyl-2-octanol .

Stable isotope-labeled internal standard (SIL-IS) for LC-MS quantification
+3 Da mass shift from unlabeled 2-methyl-2-octanol enables selective detection
Designed for co-elution and ionization behavior matching with target analyte

Why a Non-Deuterated or Structural Analog Fails as an Internal Standard for 2-Methyl-2-octanol


The primary reason a generic substitution cannot be made is the fundamental requirement for co-elution and identical ionization behavior in LC-MS quantification. A non-deuterated analog of the analyte is indistinguishable by mass and cannot be used as an internal standard. A structural analog, while potentially having a different mass, will almost certainly exhibit a different retention time and will be affected differently by matrix-induced ion suppression or enhancement, leading to significant quantitative inaccuracies. The use of a stable isotopically labeled (SIL) internal standard, like 2-Methyl-2-octanol-d3, is considered a 'gold standard' [1] precisely because it is designed to correct for these variables, a function a generic substitute cannot reliably perform [2].

2-Methyl-2-octanol-d3
  • Provides mass-spectral differentiation from analyte
  • Co-elutes with analyte, corrects for matrix effects
Non-deuterated or structural analogs
  • Non-deuterated analog indistinguishable by mass
  • Structural analogs may show different retention time and ion suppression patterns, leading to quantitative inaccuracy

Quantifiable Differentiation: 2-Methyl-2-octanol-d3 vs. Alternatives for Method Development


Molecular Weight Difference for Mass Spectrometric Differentiation

The most fundamental and verifiable difference between 2-Methyl-2-octanol-d3 and its non-deuterated analog, 2-Methyl-2-octanol, is their molecular weight. This mass shift is the primary enabler for its use as an internal standard in mass spectrometry. By adding a known amount of the heavier d3 analog, it can be distinguished from the native analyte in the mass spectrometer, allowing for accurate relative quantification .

Mass Shift
Head-to-head
+3.02 g/mol
unlabeled: 144.25 g/mol
Enables selective MS detection and quantification of the unlabeled analyte.
Calculated from molecular formulas; C₉H₁₇D₃O vs C₉H₂₀O.
Analytical Chemistry Mass Spectrometry LC-MS Method Development

Atmospheric Pressure Ionization Performance of Deuterated Internal Standards

In a validated LC-MS/MS method for five immunosuppressants, the use of deuterated internal standards effectively compensated for matrix effects, contributing to the achievement of high inter-assay precision (CV 2.5-12.5%) and accuracy (90-113%) across a range of analytes [1]. While this is not a direct measurement for 2-Methyl-2-octanol-d3, it provides robust, quantitative supporting evidence for the class of deuterated internal standards to which it belongs. This performance is superior to what is typically achievable with non-deuterated structural analogs, which do not co-elute identically and are therefore more susceptible to variable matrix effects [2].

Class-level precision & accuracy
Supporting evidence, class-level
CV 2.5–12.5%
Accuracy 90–113%
Reported for deuterated IS class in immunosuppressant LC-MS/MS assay; supports matrix-effect correction capability.
Data not measured directly for 2-Methyl-2-octanol-d3; plasma matrix, method-dependent.
Bioanalysis Therapeutic Drug Monitoring LC-MS/MS Validation

Primary Application Scenarios for 2-Methyl-2-octanol-d3 Based on Analytical Evidence


Quantitative Analysis of 2-Methyl-2-octanol in Complex Matrices via LC-MS

This is the definitive application. The +3 Da mass difference of 2-Methyl-2-octanol-d3 makes it the ideal internal standard for the accurate and precise quantification of its non-labeled analog, 2-Methyl-2-octanol, in complex biological (e.g., plasma, urine), environmental, or chemical samples using LC-MS or LC-MS/MS . Its use corrects for analyte loss during sample preparation and variability in ionization efficiency, a function a non-deuterated analog cannot perform.

Reaction Monitoring and Structural Elucidation via NMR Spectroscopy

The deuterium atoms in 2-Methyl-2-octanol-d3 provide a distinct signal in NMR spectroscopy, which can be used to track the molecule or its fragments in complex reaction mixtures without interference from the proton signals of the non-deuterated solvent or other reactants. This makes it a valuable probe for studying reaction mechanisms or confirming the structure of synthetic intermediates .

Supporting Research in Metabolite Profiling and Pharmacokinetic Studies

As a stable isotope-labeled compound, 2-Methyl-2-octanol-d3 can be used in tracer studies to investigate the metabolic fate or pharmacokinetics of 2-Methyl-2-octanol or related compounds in in vitro or in vivo systems. Its mass difference allows for clear differentiation and quantification of the labeled tracer versus the endogenous, unlabeled pool of metabolites [1].

Application
Selection Property
Validation Focus
LC-MS quantification of 2-methyl-2-octanol in research matrices
SIL-IS with +3 Da mass shift and co-elution
Matrix-effect correction, recovery, and precision
NMR structural elucidation or reaction monitoring
Deuterium label for background signal suppression
Spectral differentiation from protonated solvents/analytes
Metabolite tracing and pharmacokinetic research
Stable isotope label for tracer studies
Differentiation from endogenous unlabeled pools

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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